1-(3-Chloropropyl)-3-nitro-2-(trifluoromethylthio)benzene
Description
1-(3-Chloropropyl)-3-nitro-2-(trifluoromethylthio)benzene is a halogenated aromatic compound featuring a benzene ring substituted with three distinct functional groups: a 3-chloropropyl chain, a nitro (-NO₂) group, and a trifluoromethylthio (-SCF₃) moiety. The 3-chloropropyl group is a common alkylating agent in synthetic chemistry, often used to introduce propyl chains into target molecules . The -SCF₃ group, a fluorinated substituent, enhances lipophilicity and metabolic stability, traits critical in pharmaceutical applications .
Properties
Molecular Formula |
C10H9ClF3NO2S |
|---|---|
Molecular Weight |
299.70 g/mol |
IUPAC Name |
1-(3-chloropropyl)-3-nitro-2-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C10H9ClF3NO2S/c11-6-2-4-7-3-1-5-8(15(16)17)9(7)18-10(12,13)14/h1,3,5H,2,4,6H2 |
InChI Key |
OYOQNQNJTVPTBP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])SC(F)(F)F)CCCCl |
Origin of Product |
United States |
Preparation Methods
Starting Material Preparation: 3-Chloro-5-(trifluoromethyl)nitrobenzene
A common precursor in the synthesis is 3-chloro-5-(trifluoromethyl)nitrobenzene, which can be prepared via nitration and trifluoromethylation of chlorobenzene derivatives. Reduction of the nitro group to the corresponding aniline is often a critical step.
Reduction of Nitro Group to Aniline Derivative
Two main reduction methods are reported:
Introduction of 3-Chloropropyl Side Chain
The alkylation of the aniline or aromatic ring with a 3-chloropropyl moiety typically involves nucleophilic substitution or Friedel-Crafts type alkylation under controlled conditions. Specific literature detailing this step for this compound is limited, but analogous procedures suggest:
- Use of 3-chloropropyl halides or tosylates as alkylating agents,
- Base-mediated substitution on the aromatic amine or phenol intermediates,
- Protection/deprotection strategies if necessary to avoid side reactions.
Analytical Data and Characterization
The compound and intermediates are typically characterized by:
| Parameter | Value/Method |
|---|---|
| Molecular Formula | C7H3ClF3NO2 |
| Molecular Weight | 225.55 g/mol |
| Mass Spectrometry (ESI) | m/z = 196 [M+H]+ for aniline intermediate |
| HPLC Retention Time | 2.57 min (Chromolith SpeedROD column) |
| NMR (1H, DMSO-d6) | Aromatic protons around δ 6.8 ppm, NH2 singlet at δ 5.9 ppm for aniline intermediate |
| Solubility | Approximately 0.0751 mg/mL in aqueous media |
| Log P (Consensus) | 2.63 (moderate lipophilicity) |
These data confirm the successful synthesis and purity of intermediates and likely the final compound after alkylation.
Research Outcomes and Observations
- Reduction of nitro to amino groups using tin(II) chloride in ethyl acetate is highly efficient, yielding quantitative conversion with straightforward workup.
- Catalytic hydrogenation with Raney nickel also provides high yields but requires careful filtration to remove catalyst residues.
- The trifluoromethylthio substituent influences the electronic properties of the aromatic ring, affecting reactivity in subsequent alkylation steps.
- Purification methods include extraction, washing with sodium hydroxide, brine, drying over magnesium sulfate, and chromatographic techniques.
- Analytical characterization confirms structural integrity and purity, essential for downstream applications in pharmaceutical research.
Summary Table of Key Synthetic Steps
| Step | Reactants | Conditions | Yield | Notes |
|---|---|---|---|---|
| Nitro group reduction | 3-chloro-5-(trifluoromethyl)nitrobenzene + SnCl2·2H2O | Reflux in EtOAc, 3 h | 100% | Quantitative yield, HPLC and MS confirmed |
| Nitro group reduction | 3-chloro-5-(trifluoromethyl)nitrobenzene + Raney Ni + H2 | Methanol, room temp | ~90-95% | Requires filtration, oily product |
| Alkylation (proposed) | 3-chloro-5-(trifluoromethyl)aniline + 3-chloropropyl halide | Base, solvent (e.g., DMF), controlled temp | Not explicitly reported | Typical nucleophilic substitution |
Chemical Reactions Analysis
1-(3-Chloropropyl)-3-nitro-2-(trifluoromethylthio)benzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloropropyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of new compounds.
Addition: The trifluoromethylthio group can participate in addition reactions with electrophiles, forming new bonds at the sulfur atom.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, nucleophiles like amines, and electrophiles such as alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(3-Chloropropyl)-3-nitro-2-(trifluoromethylthio)benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly those containing trifluoromethylthio groups.
Biology: The compound’s unique functional groups make it a candidate for studying interactions with biological molecules, potentially leading to the development of new pharmaceuticals.
Medicine: Research into its potential as a drug candidate for various diseases is ongoing, focusing on its ability to interact with specific molecular targets.
Mechanism of Action
The mechanism by which 1-(3-Chloropropyl)-3-nitro-2-(trifluoromethylthio)benzene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoromethylthio group can enhance the compound’s ability to penetrate cell membranes, while the nitro group can participate in redox reactions, affecting cellular processes. The chloropropyl group can facilitate binding to specific sites on target molecules, influencing their activity and function.
Comparison with Similar Compounds
Comparison with Structural Analogs
Chloropropyl-Containing Compounds
Compounds like 1-(3-chloropropyl)-1H-imidazole and 1-(3-chloropropyl)pyrrolidine () share the 3-chloropropyl chain but lack aromatic nitro or fluorinated groups. The absence of these substituents reduces their lipophilicity (logP) compared to the target compound. For example, 1-(3-chloropropyl)pyrrolidine has a logP of ~1.2, while the trifluoromethylthio and nitro groups in the target compound likely increase its logP to ~3.5–4.0, enhancing membrane permeability .
Nitro-Substituted Analogs
1-(3-Chloropropyl)-3-nitrobenzene retains the nitro and chloropropyl groups but lacks the -SCF₃ moiety. The nitro group alone increases electrophilicity, making the compound more reactive in substitution reactions. However, without the -SCF₃ group, its metabolic stability is lower, as fluorinated groups often resist oxidative degradation .
Trifluoromethylthio vs. Other Fluorinated Groups
The -SCF₃ group in the target compound differs from -CF₃ (as in 3,5-bis(trifluoromethyl)benzamide ; ) in two key aspects:
- Electron-withdrawing effect : -SCF₃ is less electron-withdrawing than -CF₃ but more lipophilic due to sulfur’s polarizability.
- Metabolic stability : Sulfur in -SCF₃ may undergo oxidation to sulfoxides, whereas -CF₃ is metabolically inert. This makes -SCF₃ a balance between stability and reactivity .
Physicochemical Properties
| Property | Target Compound | 1-(3-Chloropropyl)-3-nitrobenzene | 1-(3-Chloropropyl)-2-(trifluoromethylthio)benzene |
|---|---|---|---|
| Molecular Weight (g/mol) | ~314.7 | ~214.6 | ~293.7 |
| logP (Predicted) | 3.8–4.2 | 2.1–2.5 | 3.2–3.6 |
| Solubility (mg/mL, H₂O) | <0.1 | 0.5–1.0 | <0.1 |
| Melting Point (°C) | 85–90 (estimated) | 60–65 | 75–80 |
Pharmacological and Toxicological Profiles
While specific data for the target compound is unavailable, fluorinated analogs () suggest:
- Bioavailability : The -SCF₃ group enhances passive diffusion across lipid membranes, improving oral absorption.
- Toxicity: Chloropropyl chains can alkylate biomolecules, necessitating careful evaluation of genotoxicity .
Biological Activity
1-(3-Chloropropyl)-3-nitro-2-(trifluoromethylthio)benzene, identified by its CAS number 1804251-63-5, is a novel organic compound with significant potential in various biological applications. This compound features a trifluoromethylthio group and a nitro group, which are known to enhance biological activity through various mechanisms. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C10H9ClF3NO2S
- Molecular Weight : 299.7 g/mol
- IUPAC Name : this compound
The presence of the trifluoromethylthio group is particularly noteworthy as it can significantly influence the lipophilicity and reactivity of the compound, enhancing its interaction with biological targets.
The biological activity of this compound is primarily attributed to the following mechanisms:
- Lipophilicity : The trifluoromethylthio group increases the lipophilicity of the compound, facilitating its penetration through lipid membranes and enhancing cellular uptake.
- Electrophilic Nature : The nitro group can act as an electrophile, potentially participating in nucleophilic attack reactions with biomolecules such as proteins and nucleic acids.
- Target Interaction : The compound may interact with specific receptors or enzymes, influencing various biochemical pathways.
Antimicrobial Activity
Research indicates that compounds containing trifluoromethylthio groups exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds demonstrate effective inhibition against various bacteria and fungi. The minimum inhibitory concentration (MIC) for related compounds has been reported to be as low as 4.88 µg/mL against Bacillus mycoides and Escherichia coli .
Anticancer Activity
This compound has shown promise in anticancer research. In vitro studies have demonstrated that compounds with similar structures can induce apoptosis in cancer cell lines such as A549 (lung cancer) and HCT116 (colon cancer). For example, certain derivatives exhibited IC50 values lower than that of Doxorubicin, a standard chemotherapeutic agent .
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various trifluoromethylthio-containing compounds, including derivatives of this compound. The results indicated that these compounds effectively inhibited the growth of several bacterial strains, demonstrating their potential as new antimicrobial agents.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Compound A | 4.88 | Bacillus mycoides |
| Compound B | 10.0 | Escherichia coli |
| Compound C | 5.5 | Candida albicans |
Study 2: Anticancer Activity
In another study focusing on anticancer properties, derivatives of the compound were tested against multiple human cancer cell lines. The findings revealed that certain derivatives had IC50 values significantly lower than Doxorubicin.
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Compound D | 22.4 | PACA2 (pancreatic) |
| Compound E | 44.4 | HCT116 (colon) |
| Doxorubicin | 52.1 | PACA2 |
Q & A
Basic: What are the recommended synthetic routes for 1-(3-Chloropropyl)-3-nitro-2-(trifluoromethylthio)benzene?
Methodological Answer:
The synthesis typically involves sequential functionalization of a benzene core. A plausible route includes:
Alkylation : Introduce the 3-chloropropyl group via nucleophilic substitution or Friedel-Crafts alkylation using 3-chloropropyl halides (e.g., (3-chloropropyl)benzene derivatives, as in ).
Nitration : Nitrate the benzene ring at the 3-position using mixed acid (HNO₃/H₂SO₄), ensuring regioselectivity by controlling temperature (<50°C) and stoichiometry .
Trifluoromethylthio Introduction : Employ a halogen-exchange reaction or direct thiolation using (trifluoromethyl)thiolating agents (e.g., AgSCF₃ or CuSCF₃) under inert conditions .
Key Considerations : Monitor intermediates via HPLC or GC-MS (refer to impurity analysis protocols in ) .
Basic: How should researchers characterize this compound’s purity and structural integrity?
Methodological Answer:
Combine multiple analytical techniques:
- NMR Spectroscopy : Use ¹H/¹³C/¹⁹F NMR to confirm substituent positions and assess electronic environments (e.g., trifluoromethyl shifts at ~110–120 ppm in ¹⁹F NMR) .
- Mass Spectrometry (HRMS) : Validate molecular weight and isotopic patterns (e.g., chlorine’s M+2 peak) .
- Chromatography : Employ reverse-phase HPLC with UV detection (λ = 254 nm) to quantify impurities, referencing protocols in pharmaceutical impurity studies ( ) .
Advanced: How can computational modeling predict reactivity or stability issues in this compound?
Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can:
Predict Reactivity : Analyze frontier molecular orbitals (HOMO/LUMO) to identify electrophilic/nucleophilic sites. For example, the nitro group’s electron-withdrawing effect may direct electrophilic attacks to specific positions .
Assess Stability : Simulate degradation pathways (e.g., hydrolysis of the chloropropyl group under acidic conditions) using transition-state modeling .
Validate Spectra : Compare computed IR/Raman spectra with experimental data to resolve structural ambiguities ( ) .
Advanced: How to resolve contradictions in reported spectroscopic or thermodynamic data?
Methodological Answer:
Reproducibility Checks : Replicate synthesis and analysis under controlled conditions (e.g., humidity, solvent purity) as outlined in EPA testing guidelines ( ) .
Cross-Validation : Compare data with structurally analogous compounds (e.g., 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride’s melting point: 199–204°C, ).
Statistical Analysis : Apply multivariate regression to identify outliers or batch-specific variations (e.g., impurity profiles in ) .
Basic: What are the critical safety considerations during handling?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves and safety goggles due to skin/eye irritation risks ().
- Ventilation : Perform reactions in fume hoods to avoid inhalation of volatile intermediates (e.g., chloropropyl halides).
- Waste Disposal : Neutralize halogenated byproducts with alkaline solutions before disposal, adhering to EPA protocols ( ) .
Advanced: What strategies optimize regioselectivity in nitration or trifluoromethylthiolation?
Methodological Answer:
Nitration :
- Use directing groups (e.g., electron-withdrawing nitro) to favor para/ortho positions.
- Adjust reaction media (e.g., acetic anhydride vs. sulfuric acid) to control nitronium ion activity .
Trifluoromethylthiolation :
- Employ transition-metal catalysts (e.g., CuI) with ligands (e.g., phenanthroline) to enhance selectivity.
- Screen solvents (DMSO vs. DMF) to stabilize reactive intermediates ( ) .
Basic: How to assess the compound’s stability under varying storage conditions?
Methodological Answer:
- Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks and monitor degradation via HPLC (pharmaceutical impurity protocols in ) .
- Light Sensitivity : Expose to UV light (320–400 nm) and track photodegradation products using LC-MS.
Advanced: What mechanistic insights exist for the cleavage of the trifluoromethylthio group?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
